molecular formula C24H31NO B193195 Abiraterone CAS No. 154229-19-3

Abiraterone

Numéro de catalogue B193195
Numéro CAS: 154229-19-3
Poids moléculaire: 349.5 g/mol
Clé InChI: GZOSMCIZMLWJML-VJLLXTKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Abiraterone is used in combination with prednisone to treat patients with metastatic castration-resistant prostate cancer (prostate cancer that is resistant to medical or surgical treatments that lower testosterone and has already spread to other parts of the body) and metastatic high-risk castration-sensitive prostate cancer . It works by reducing androgen production in the body. Androgens are male hormones that can promote tumor growth in the prostate gland .


Synthesis Analysis

A methodological analysis of synthetic efforts to cardenolide and bufadienolide aglycones and special emphasis is given to cross-coupling reactions applied for the attachment of lactone subunits at sterically very hindered positions of the steroid core .


Molecular Structure Analysis

A high-resolution single-crystal X-ray diffraction study of abiraterone acetate has been carried out. The charge density distribution in the crystal of this anticancer drug is reconstructed from experimental data .


Physical And Chemical Properties Analysis

Abiraterone acetate was characterized by following methods: X-ray powder diffraction, infrared and Raman spectroscopy, differential scanning calorimetry. Polymorph screening was performed and single crystals were obtained by a vapour diffusion crystallisation .

Applications De Recherche Scientifique

Prostate Cancer Treatment

Abiraterone is primarily used in the treatment of advanced prostate cancer. It works by inhibiting androgen synthesis, which is crucial for the growth of prostate cancer cells. Abiraterone has been shown to be effective post-chemotherapy, extending the lives of thousands of men with advanced prostate cancer .

Pharmacological Research

Research has indicated that abiraterone is converted into a metabolite that may be more clinically effective than abiraterone itself due to a broader range of inhibitory activity . This highlights its potential for further pharmacological research and development.

Drug Formulation and Bioavailability

Abiraterone acetate, a prodrug of abiraterone, is used in combination with prednisone for hormone-resistant prostate cancer. However, its poor solubility and permeability reduce its bioavailability. Research is focused on developing abiraterone acetate tablets with enhanced oral bioavailability .

Food Interaction Studies

Studies have investigated the interaction of abiraterone acetate and abiraterone with food components. These interactions can affect the solubility and hydrolysis of the drug, which in turn impacts its effectiveness .

Mécanisme D'action

Target of Action

Abiraterone primarily targets the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

Abiraterone is a potent, irreversible, and selective inhibitor of CYP17 . By inhibiting this enzyme, abiraterone suppresses the production of androgens, including testosterone, which are essential for the growth of prostate cancer cells . This leads to a decrease in tumor testosterone and dihydrotestosterone levels .

Biochemical Pathways

The inhibition of CYP17 by abiraterone affects the androgen synthesis pathway . Specifically, it suppresses the hydroxylation of pregnenolone and progesterone at C17, which limits the subsequent conversion of these hydroxylated metabolites to dehydroepiandrosterone (DHEA) and androstenedione . This results in decreased production of androgens, thereby slowing down the growth of prostate tumors .

Pharmacokinetics

Abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases . To overcome this, abiraterone acetate, an orally bioavailable prodrug with enhanced stability and absorption, was developed . Once in the body, abiraterone acetate is converted to abiraterone . The maximum plasma concentration of abiraterone under fasting conditions is 27.02 ± 14.21 ng/mL, and its elimination half-life is between 12–24 hours . It is primarily excreted in feces (88%) and urine (5%) .

Result of Action

The inhibition of androgen production by abiraterone leads to a decrease in the growth of prostate cancer cells . This is because androgens, such as testosterone, stimulate the growth of prostate cancer cells. Therefore, by reducing androgen levels, abiraterone slows down the progression of the disease .

Action Environment

The action of abiraterone can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the metabolism of abiraterone, leading to the formation of specific metabolites . Additionally, hepatic transporters such as OATP1B3 can affect the systemic exposure of abiraterone, thereby influencing its pharmacokinetics and pharmacodynamics .

Safety and Hazards

Abiraterone tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage. You should not use abiraterone if you are allergic to it .

Orientations Futures

Future directions in the use of abiraterone include optimal dosing strategies, the role of abiraterone in earlier disease settings, including castration sensitive, biochemically recurrent, or localized disease, and the rationale for combinatorial treatment strategies of abiraterone with enzalutamide and other targeted agents .

Propriétés

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879993
Record name Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abiraterone is an orally active inhibitor of the steroidal enzyme CYP17A1 (17 alpha-hydroxylase/C17,20 lyase). It inhibits CYP17A1 in a selective and irreversible manner via covalent binding mechanism. CYP17A1 is an enzyme that catalyzes the biosynthesis of androgen and is highly expressed in testicular, adrenal, and prostatic tumor tissue. More specifically, abiraterone inhibits the conversion of 17-hydroxyprognenolone to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 to decrease serum levels of testosterone and other androgens.
Record name Abiraterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Abiraterone

CAS RN

154229-19-3
Record name Abiraterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abiraterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abiraterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abiraterone
Reactant of Route 2
Abiraterone
Reactant of Route 3
Abiraterone
Reactant of Route 4
Abiraterone
Reactant of Route 5
Abiraterone
Reactant of Route 6
Abiraterone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.